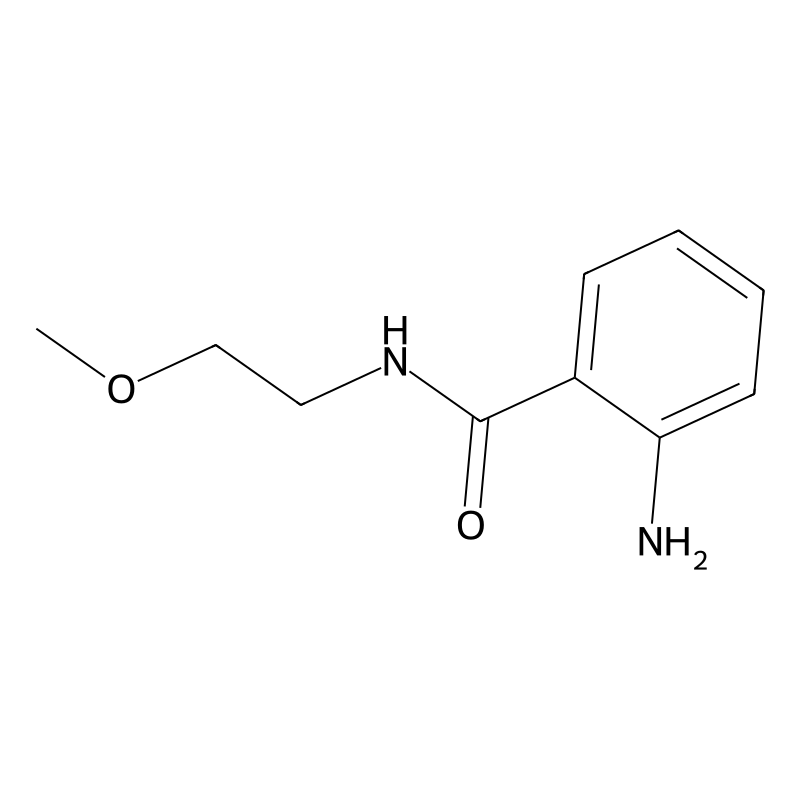

2-amino-N-(2-methoxyethyl)benzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Use in Chemical Synthesis

2-Amino-N-(2-methoxyethyl)benzamide is a chemical compound with the CAS Number: 459836-89-6 and a molecular weight of 194.23 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Use in Antioxidant and Antibacterial Activities

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

2-amino-N-(2-methoxyethyl)benzamide is an organic compound characterized by its molecular formula and a molecular weight of 194.23 g/mol. This compound features an amino group, a methoxyethyl substituent, and a benzamide structure, making it a member of the aminobenzamide family. Its structure can be visualized as a benzene ring attached to an amide functional group, which in turn is linked to a 2-methoxyethyl group. The presence of these functional groups suggests potential reactivity and biological activity, which has drawn interest in various fields, including medicinal chemistry and biochemistry .

- No safety data sheets (SDS) are publicly available for 2-amino-N-(2-methoxyethyl)benzamide. As with any unknown compound, exercise caution when handling and follow general laboratory safety protocols.

- Acylation Reactions: The amino group can react with acyl chlorides to form N-acyl derivatives.

- N-Alkylation: The amino group can also undergo alkylation, allowing for the introduction of different alkyl chains.

- Condensation Reactions: This compound can react with aldehydes or ketones to form imines or related compounds, often used in the synthesis of more complex molecules .

The synthesis of 2-amino-N-(2-methoxyethyl)benzamide typically involves several steps:

- Starting Materials: The synthesis begins with commercially available anilines and methoxyethyl halides.

- Reductive Alkylation: Anilines are reacted with appropriate aldehydes or ketones under reductive conditions to form the corresponding amine.

- Benzoylation: The resulting amine is then subjected to benzoylation using benzoyl chloride.

- Purification: Final products are purified through methods such as flash chromatography or high-performance liquid chromatography (HPLC) .

2-amino-N-(2-methoxyethyl)benzamide finds applications primarily in:

- Proteomics Research: Used as a reagent in studies involving protein interactions and modifications.

- Pharmaceutical Development: Potential lead compound for developing new therapeutic agents targeting various diseases .

- Chemical Synthesis: Acts as an intermediate in synthesizing more complex organic molecules.

Interaction studies involving 2-amino-N-(2-methoxyethyl)benzamide focus on its binding affinity to biological targets, including enzymes and receptors. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. Techniques like surface plasmon resonance (SPR) and nuclear magnetic resonance (NMR) spectroscopy are often employed to elucidate these interactions .

Several compounds share structural similarities with 2-amino-N-(2-methoxyethyl)benzamide. These include:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Amino-N-(2-methoxyethyl)benzamide | Similar methoxyethyl group | Potentially different biological activity due to para substitution |

| 2-Amino-N-(4-methoxyphenyl)benzamide | Methoxy group at para position | Known for anticancer properties |

| N-(2-Aminoethyl)-N-benzylbenzamide | Different alkyl substitution | Exhibits strong enzyme inhibition |

These compounds illustrate the diversity within the aminobenzamide family, highlighting how variations in substituents can lead to distinct biological activities and chemical reactivities .

The development of 2-amino-N-(2-methoxyethyl)benzamide emerged from the broader exploration of benzamide derivatives that began in the mid-20th century. Benzamides, as a class of compounds derived from benzoic acid and amines, have long been recognized for their diverse pharmacological activities. The specific compound 2-amino-N-(2-methoxyethyl)benzamide was first synthesized and characterized as part of systematic studies investigating the structure-activity relationships of substituted benzamides. The compound's creation dates back to 2007 according to chemical database records, with subsequent modifications and characterizations occurring as recently as 2025. The historical significance of this compound lies in its contribution to understanding how specific substitution patterns on the benzamide scaffold influence biological activity and chemical reactivity.

The discovery and subsequent characterization of this compound were driven by the pharmaceutical industry's need for novel therapeutic agents with improved safety profiles and enhanced efficacy. Early research focused on exploring how the introduction of methoxy and amino functional groups could modulate the compound's interaction with biological targets. The systematic approach to benzamide modification led to the identification of this particular derivative as having unique properties that distinguished it from other members of the benzamide family. Historical patent literature and scientific publications from the early 2000s document the progressive refinement of synthetic methodologies used to produce this compound with high purity and yield.

Significance in Organic Chemistry Research

2-Amino-N-(2-methoxyethyl)benzamide holds considerable significance in organic chemistry research due to its versatility as both a synthetic intermediate and a model compound for studying structure-function relationships. The compound serves as an excellent platform for investigating the effects of electron-donating groups (amino and methoxy) on the reactivity of the benzamide core. Research has demonstrated its utility in various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions, making it a valuable tool for synthetic chemists developing new methodologies.

The compound's significance extends to its role in proteomics research, where it functions as a probe for studying protein interactions and enzymatic mechanisms. Its ability to form stable complexes with specific proteins has made it instrumental in advancing our understanding of cellular pathways and biochemical processes. Furthermore, the compound has been utilized in developing new analytical methods and separation techniques, contributing to advances in analytical chemistry and method development.

Classification and Nomenclature

2-Amino-N-(2-methoxyethyl)benzamide belongs to the broader classification of aromatic amides, specifically falling under the benzamide subfamily. According to IUPAC nomenclature standards, the compound is systematically named as N-(2-methoxyethyl)benzamide, with the amino substituent specified by its position on the benzene ring. The compound possesses multiple chemical identifiers, including its InChI key (NOIFBUUFNRHQDC-UHFFFAOYSA-N) and SMILES notation (COCCNC(=O)C1=CC=CC=C1N), which provide standardized representations of its molecular structure.

| Classification Parameter | Detail |

|---|---|

| Chemical Class | Benzamide |

| Subclass | Aromatic amide |

| Functional Groups | Primary amine, amide, ether |

| Molecular Formula | C₁₀H₁₄N₂O₂ |

| Molecular Weight | 194.23 g/mol |

| CAS Registry Number | 459836-89-6 |

The compound's classification is further refined by its specific substitution pattern, which places it among ortho-aminobenzamides with alkoxy substituents. This classification is crucial for understanding its chemical behavior and predicting its interactions with other molecules in various chemical and biological systems.

Related Benzamide Derivatives

The benzamide family encompasses a vast array of compounds with diverse biological activities and applications. 2-Amino-N-(2-methoxyethyl)benzamide is closely related to several other benzamide derivatives that share structural similarities but differ in their substitution patterns and biological profiles. Notable related compounds include 4-amino-N-(2-methoxyethyl)benzamide, which features the amino group in the para position rather than the ortho position, resulting in different electronic and steric properties.

The broader benzamide family includes numerous pharmaceutical agents with established clinical applications. These include analgesics such as ethenzamide and salicylamide, antidepressants like moclobemide, and various antiemetic and prokinetic agents including metoclopramide and cisapride. Antipsychotic medications such as amisulpride and sulpiride also belong to this family, demonstrating the remarkable therapeutic potential of benzamide derivatives across multiple pharmacological categories.

| Related Compound | Structural Difference | Primary Application |

|---|---|---|

| 4-amino-N-(2-methoxyethyl)benzamide | Para-amino substitution | Research intermediate |

| Metoclopramide | Complex substitution pattern | Antiemetic agent |

| Moclobemide | Morpholine substitution | Antidepressant |

| Ethenzamide | Ethoxy substitution | Analgesic |

2-amino-N-(2-methoxyethyl)benzamide represents a benzamide derivative characterized by its specific molecular architecture and conformational preferences [1]. The compound exhibits a molecular formula of C₁₀H₁₄N₂O₂ with a molecular weight of 194.23 g/mol [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is COCCNC(=O)C1=CC=CC=C1N, which provides a linear description of its connectivity [1] [3].

The International Union of Pure and Applied Chemistry name for this compound is 2-amino-N-(2-methoxyethyl)benzamide, and it possesses the Chemical Abstracts Service registry number 459836-89-6 [1]. The International Chemical Identifier string InChI=1S/C10H14N2O2/c1-14-7-6-12-10(13)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3,(H,12,13) provides a complete structural description [2] [3].

Conformational analysis reveals that the molecule adopts specific three-dimensional arrangements that influence its physicochemical properties [9]. The benzamide framework displays characteristic amide bond geometry with the carbonyl group positioned to allow potential intramolecular interactions [9]. Computational studies indicate that the compound can exist in multiple conformational states, with the most stable configuration involving an approximately planar arrangement of the benzamide core [19].

The molecular structure exhibits distinct regions of electron density distribution, with the aromatic ring system providing a π-electron cloud and the amide functionality contributing to the overall electronic character [19]. The 2-methoxyethyl side chain extends from the amide nitrogen, creating a flexible region that can adopt various conformations depending on environmental conditions [31].

Key Structural Features

Ortho-Amino Group on Benzoyl Ring

The ortho-amino group positioned on the benzoyl ring constitutes a critical structural element that significantly influences the compound's properties [1]. This amino functionality, located adjacent to the carbonyl group, creates opportunities for intramolecular hydrogen bonding interactions [9] [20]. The presence of the amino group in the ortho position enhances the electron-donating capacity of the aromatic system and affects the overall electronic distribution within the molecule [15].

Research demonstrates that ortho-amino groups in benzamide derivatives can participate in chelation and coordination with metal centers, as evidenced in catalytic systems involving rhodium complexes [15] [17]. The amino group's positioning allows for potential formation of six-membered chelate rings when coordinating with transition metals [15]. This structural feature also contributes to the compound's reactivity profile, particularly in directed metalation reactions where the amino group can serve as a directing metalation group [30].

The ortho-amino substituent influences the compound's conformational preferences by stabilizing certain molecular arrangements through intramolecular interactions [20] [32]. Nuclear magnetic resonance studies of related benzamide systems reveal that ortho-amino groups can engage in hydrogen bonding with the amide carbonyl oxygen, leading to restricted rotation around the aromatic-carbonyl bond [20] [32].

2-Methoxyethyl Substituent on Amide Nitrogen

The 2-methoxyethyl substituent attached to the amide nitrogen represents a distinctive structural feature that modulates the compound's physicochemical behavior [1] . This substituent consists of an ethyl chain terminated with a methoxy group, providing both hydrophobic and hydrophilic character to the molecule [1]. The presence of the ether oxygen in the side chain creates additional sites for potential hydrogen bonding interactions .

The 2-methoxyethyl group enhances the compound's solubility in polar solvents through its ether functionality while maintaining sufficient lipophilicity for membrane permeation [1]. Structural analysis indicates that this substituent can adopt extended or folded conformations, with the methoxy group capable of interacting with various molecular environments [34].

The substitution pattern at the amide nitrogen significantly affects the electronic properties of the amide bond [31]. Research on related N-substituted amides demonstrates that alkoxy-containing substituents can reduce amide resonance stabilization compared to simple alkyl groups [31]. The 2-methoxyethyl group provides steric bulk that may influence the compound's binding interactions with biological targets .

Physicochemical Properties

Molecular Weight and Formula

The molecular formula C₁₀H₁₄N₂O₂ defines the elemental composition of 2-amino-N-(2-methoxyethyl)benzamide [1] [2] [3]. This formula indicates the presence of ten carbon atoms, fourteen hydrogen atoms, two nitrogen atoms, and two oxygen atoms [1]. The molecular weight of 194.23 g/mol places this compound in the range typical for small organic pharmaceuticals and research chemicals [1] [3].

The exact mass calculated from the molecular formula is 194.10600 atomic mass units, which provides precise identification in mass spectrometric analysis [3]. The compound's elemental composition yields specific isotopic patterns that can be utilized for analytical identification and purity assessment [2].

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C₁₀H₁₄N₂O₂ | - |

| Molecular Weight | 194.23 | g/mol |

| Exact Mass | 194.10600 | amu |

| Chemical Abstracts Service Number | 459836-89-6 | - |

Solubility Profile

The solubility characteristics of 2-amino-N-(2-methoxyethyl)benzamide are influenced by its dual hydrophilic-lipophilic nature [1]. The compound exhibits enhanced solubility in polar solvents due to the presence of the amino group and the methoxyethyl substituent [1]. The calculated logarithm of the partition coefficient (LogP) value of 1.61710 indicates moderate lipophilicity [3].

The polar surface area of 64.35000 Ų suggests good potential for membrane permeability while maintaining aqueous solubility [3]. Comparison with related benzamide derivatives reveals that the methoxyethyl substitution generally improves water solubility compared to purely alkyl-substituted analogs [27]. The presence of hydrogen bond donors and acceptors in the molecular structure facilitates interactions with polar solvents [38].

Solubility studies of structurally related compounds indicate that benzamides with amino substituents typically exhibit solubility in methanol, ethanol, and dimethyl sulfoxide [27] [38]. The compound's solubility profile is expected to be intermediate between highly polar and highly lipophilic substances, making it suitable for various formulation approaches [38].

Stability Parameters

Stability considerations for 2-amino-N-(2-methoxyethyl)benzamide encompass thermal, photochemical, and chemical stability aspects [8]. The amide bond provides inherent stability under neutral conditions, while the aromatic amino group may be susceptible to oxidation under certain conditions [27]. Storage recommendations typically include protection from light and moisture to prevent degradation [8].

Thermal stability analysis of related benzamide compounds indicates melting points in the range of 100-200°C, with decomposition typically occurring at higher temperatures [6] [38]. The compound's stability is enhanced by the electron-donating nature of the ortho-amino group, which can stabilize the aromatic system [38].

Chemical stability studies reveal that benzamide derivatives are generally stable under physiological pH conditions but may undergo hydrolysis under extreme acidic or basic conditions [38]. The methoxyethyl substituent provides additional stability compared to more reactive functional groups [27].

Computational Chemistry Studies

Molecular Modeling and Simulations

Molecular modeling studies of 2-amino-N-(2-methoxyethyl)benzamide utilize various computational approaches to understand its three-dimensional structure and dynamic behavior [10] [19]. Molecular dynamics simulations provide insights into the compound's conformational flexibility and preferred orientations in different environments [10]. Force field calculations using established parameters such as Reactive Force Field allow for the study of chemical reactions and bond formation/breaking processes [10].

Computational investigations employ software packages such as Materials Studio and Gaussian to generate initial molecular models and optimize geometries [10] [19]. The molecular structure optimization process typically involves energy minimization to identify the most stable conformations [19]. Packmol programs are utilized to construct initial positions for studying intermolecular interactions in complex systems [10].

Simulation studies reveal that the compound exhibits specific preferred conformations, with the benzamide core maintaining planarity while the methoxyethyl side chain shows conformational flexibility [19]. The computational analysis provides detailed information about bond lengths, bond angles, and dihedral angles that characterize the molecular geometry [19].

Quantum Chemical Calculations

Quantum chemical calculations using density functional theory methods provide detailed electronic structure information for 2-amino-N-(2-methoxyethyl)benzamide [11] [19]. The B3LYP functional with 6-31G(d,p) basis sets represents a commonly employed approach for studying benzamide derivatives [19]. These calculations yield optimized geometries, vibrational frequencies, and electronic properties [19].

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding reactivity and electronic transitions [19]. The energy gap between these orbitals provides information about the compound's stability and potential for electronic excitation [19].

Time-dependent density functional theory calculations enable the prediction of ultraviolet-visible absorption spectra and electronic transition properties [19]. Functional selection studies indicate that B3LYP provides reliable results for benzamide systems when compared to experimental data [19]. The calculated absorption maxima typically fall in the range of 210-250 nanometers for benzamide derivatives [19].

| Calculation Type | Method | Basis Set | Property Calculated |

|---|---|---|---|

| Geometry Optimization | B3LYP | 6-31G(d,p) | Bond lengths, angles |

| Vibrational Analysis | B3LYP | 6-31G(d,p) | Frequencies, intensities |

| Electronic Properties | Time-Dependent Density Functional Theory | 6-31G(d,p) | Absorption spectra |

Density Functional Tight Binding Studies

Density Functional Tight Binding studies represent an efficient computational approach for investigating larger molecular systems containing 2-amino-N-(2-methoxyethyl)benzamide [11]. This semiempirical method provides a balance between computational efficiency and accuracy for studying intermolecular interactions [11]. The approach is particularly valuable for systems where classical force fields may be inadequate [11].

Density Functional Tight Binding calculations enable the study of chemical reactions and bond formation processes with quantum mechanical accuracy [11]. The method incorporates electronic effects while maintaining computational tractability for complex systems [11]. Applications include the investigation of catalytic processes and enzyme-substrate interactions involving benzamide derivatives [11].

Research utilizing Density Functional Tight Binding approaches has demonstrated the method's effectiveness in predicting reaction pathways and energy barriers for organic transformations [18]. The technique provides insights into electronic charge distribution and electrostatic interactions that influence molecular behavior [18]. Comparative studies indicate good agreement between Density Functional Tight Binding results and higher-level quantum chemical calculations for benzamide systems [18].

Non-Covalent Interactions

Hydrogen Bonding Networks

Hydrogen bonding represents a critical non-covalent interaction that significantly influences the properties of 2-amino-N-(2-methoxyethyl)benzamide [20] [32] [35]. The ortho-amino group can function as both a hydrogen bond donor and acceptor, creating opportunities for intramolecular hydrogen bonding with the adjacent carbonyl oxygen [20] [32]. This intramolecular interaction contributes to conformational stability and influences the compound's overall three-dimensional structure [20].

Experimental nuclear magnetic resonance studies of related benzamide derivatives demonstrate the presence of strong intramolecular hydrogen bonds that persist even in high polarity solvents [20] [32]. The hydrogen bonding strength can be quantified through chemical shift measurements and coupling constant analysis [20]. Deuterium exchange experiments provide information about the relative strength and exchange rates of different hydrogen bonding interactions [20].

The methoxyethyl substituent introduces additional hydrogen bonding possibilities through its ether oxygen atom . This functionality can participate in intermolecular hydrogen bonding with other molecules or with protic solvents . The combination of multiple hydrogen bonding sites creates complex networks that influence solubility, crystallization behavior, and molecular recognition processes [35].

Research on amide-aromatic interactions reveals that N-H···π hydrogen bonding can occur between the amino group and aromatic systems [35]. The interaction energy for such hydrogen bonds ranges from 3-4 kcal/mol for face-on configurations [23] [35]. These interactions are characterized by specific geometric preferences and contribute to the overall stability of molecular assemblies [35].

π-π Interactions

π-π interactions involving the aromatic benzene ring of 2-amino-N-(2-methoxyethyl)benzamide contribute to intermolecular association and crystalline packing arrangements [24] [25] [28]. These non-covalent interactions arise from the overlap of π-electron clouds between aromatic systems and can adopt various geometric configurations including face-to-face stacking, T-shaped arrangements, and edge-to-face orientations [24] [28].

Computational studies of aromatic heterocycles with benzene demonstrate that π-stacking interactions can be significantly influenced by the presence of substituents [25]. The amino group in the ortho position acts as an electron-donating substituent that can enhance π-electron density and potentially strengthen π-π interactions [25]. The interaction energies for benzamide derivatives typically range from 2-4 kcal/mol depending on the specific geometry and substituent pattern [25].

Research indicates that dipole moments of aromatic molecules correlate with π-stacking interaction strengths [25]. For heterocyclic systems, molecules with higher dipole moments generally exhibit more favorable interaction energies in parallel-displaced geometries [25]. The correlation coefficient between dipole moment magnitude and minimum interaction energy can reach 0.78 for certain aromatic systems [25].

Crystallographic studies of benzamide compounds reveal preferred π-stacking arrangements that optimize favorable interactions while minimizing steric repulsion [28]. Face-to-face stacking involves parallel alignment of aromatic rings with typical interplanar distances of 3.3-3.8 Ångstroms [28]. T-shaped interactions occur when one molecule is oriented perpendicular to another's π-system [28].

Van der Waals Forces

Van der Waals forces, including London dispersion forces and dipole-dipole interactions, contribute significantly to the intermolecular interactions of 2-amino-N-(2-methoxyethyl)benzamide [26] [29]. These forces arise from instantaneous and induced dipole moments that create attractive interactions between molecules [29]. The magnitude of van der Waals interactions increases with molecular size and the number of electrons present [29].

London dispersion forces represent the most universal type of intermolecular interaction, present between all atoms and molecules regardless of polarity [29]. For 2-amino-N-(2-methoxyethyl)benzamide, these forces contribute to the overall cohesive energy in condensed phases and influence properties such as boiling point and viscosity [29]. The compound's molecular weight of 194.23 g/mol suggests moderate van der Waals interactions compared to smaller or larger molecules [29].

Research on amide systems demonstrates that van der Waals interactions can control conformational preferences, particularly in amide cis-trans isomerism [26]. Local van der Waals interactions at amide bonds can provide stabilization energies up to 0.24 kcal/mol [26]. These interactions exhibit approximately 60% contribution toward similar CH···π interaction energies [26].